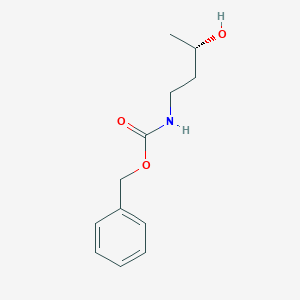
(2S)-N-Cbz-4-Aminobutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-N-Cbz-4-Aminobutan-2-ol, also known as N-carbobenzoxy-4-amino-2-butanol, is an important organic compound used in various scientific and industrial applications. It is a chiral amine that is used as a building block for the synthesis of various compounds, including pharmaceuticals, and is also used as a catalyst for organic synthesis. It is a key component of the chiral pool of compounds used in the synthesis of pharmaceuticals, and is also used in the synthesis of other compounds, such as polymers and dyes.
Mecanismo De Acción
(2S)-N-Cbz-4-Aminobutan-2-olxy-4-amino-2-butanol (2S)-N-Cbz-4-Aminobutan-2-ol acts as a chiral ligand in asymmetric catalysis, and as a catalyst in the synthesis of polymers and pharmaceuticals. In asymmetric catalysis, the chiral ligand binds to the substrate, allowing for the formation of a chiral product. In the synthesis of polymers and pharmaceuticals, the compound acts as a catalyst, allowing for the formation of the desired product.
Biochemical and Physiological Effects
(2S)-N-Cbz-4-Aminobutan-2-olxy-4-amino-2-butanol this compound has not been studied in terms of its biochemical and physiological effects. As it is an organic compound, it is likely to be metabolized in the body, but the exact mechanism of action is unknown.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-N-Cbz-4-Aminobutan-2-olxy-4-amino-2-butanol (2S)-N-Cbz-4-Aminobutan-2-ol has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized. It is also a chiral compound, which makes it useful for the synthesis of chiral compounds. However, it is important to note that the compound can be toxic, and should be handled with care.
Direcciones Futuras
There are several potential future directions for research involving (2S)-N-Cbz-4-Aminobutan-2-olxy-4-amino-2-butanol (2S)-N-Cbz-4-Aminobutan-2-ol. These include further research into its use as a chiral ligand in asymmetric catalysis, its use as a catalyst in the synthesis of polymers and pharmaceuticals, its biochemical and physiological effects, and its potential toxicity. Additionally, research into the use of (2S)-N-Cbz-4-Aminobutan-2-olxy-4-amino-2-butanol as a reagent in organic synthesis, and its potential applications in other areas of science, such as materials science and biochemistry, should also be explored.
Métodos De Síntesis
(2S)-N-Cbz-4-Aminobutan-2-olxy-4-amino-2-butanol (2S)-N-Cbz-4-Aminobutan-2-ol can be synthesized by a number of methods, including the Williamson ether synthesis, the Mitsunobu reaction, and the Curtius rearrangement. In the Williamson ether synthesis, an alkoxide is reacted with a haloalkane to form an ether. In the Mitsunobu reaction, an alcohol is reacted with an organophosphorous compound to form an ester. In the Curtius rearrangement, an acyl chloride is reacted with an amine to form an amide.
Aplicaciones Científicas De Investigación
(2S)-N-Cbz-4-Aminobutan-2-olxy-4-amino-2-butanol (2S)-N-Cbz-4-Aminobutan-2-ol is used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of polymers, and as a chiral ligand in asymmetric catalysis. It has also been used in the synthesis of pharmaceuticals, such as anticonvulsants and anti-inflammatory drugs. It has also been used in the synthesis of dyes, and as a reagent in organic synthesis.
Propiedades
IUPAC Name |
benzyl N-[(3S)-3-hydroxybutyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-10(14)7-8-13-12(15)16-9-11-5-3-2-4-6-11/h2-6,10,14H,7-9H2,1H3,(H,13,15)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAUELNSZVJUDM-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)OCC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCNC(=O)OCC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



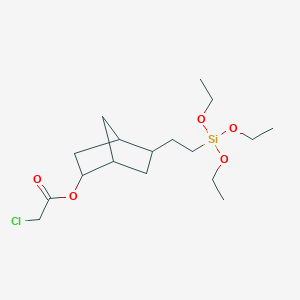
![Ethyl 4-(4-bromophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6292475.png)
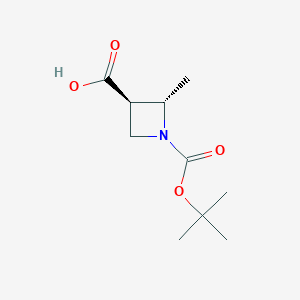
![Methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B6292484.png)
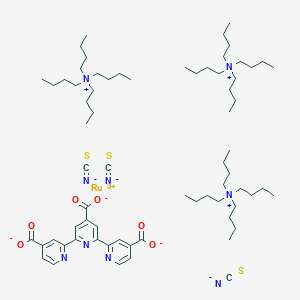

![Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether](/img/structure/B6292508.png)
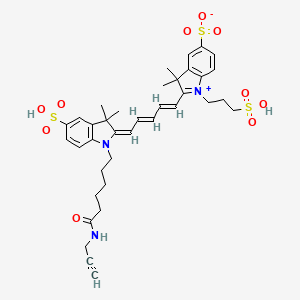

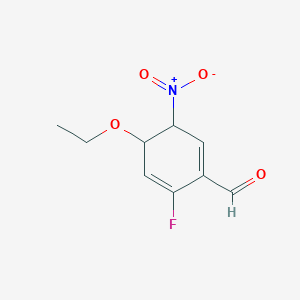
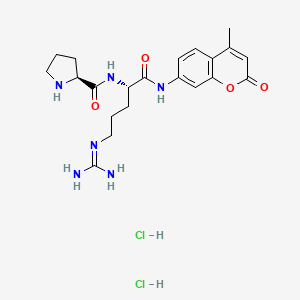
![Ethyl 1,3-dimethyl-4-[(tetrahydrofuran-2-ylmethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6292560.png)